Sucrose-1-13Cglu
Description
Sucrose-1-13Cglu (α−D-Glucopyranosyl-1-13C β-D-fructofuranoside) is a stable isotopologue of sucrose, where the carbon-13 isotope is incorporated at the first position of the glucose moiety. Its molecular formula is ¹³CC₁₁H₂₂O₁₁, with a molecular weight of 343.31 g/mol (identical to unlabeled sucrose except for the isotopic substitution). This compound is synthesized to 99 atom % ¹³C purity, making it a critical tool for metabolic flux analysis, nuclear magnetic resonance (NMR) spectroscopy, and isotope tracing studies in plant biology, biochemistry, and pharmacology .
Structurally, sucrose consists of a glucose unit linked via an α-1,2-glycosidic bond to a fructose unit (β-2,1 linkage). The ¹³C labeling in this compound specifically targets the glucose component, enabling researchers to track glucose-derived metabolic pathways while leaving the fructose moiety unlabeled. This specificity distinguishes it from other isotopologues, such as Sucrose-1-13Cfru (labeled on fructose), and underscores its utility in dissecting compartmentalized sugar metabolism in organisms .
Properties
Molecular Formula |
¹³CC₁₁H₂₂O₁₁ |
|---|---|
Molecular Weight |
343.29 |
Synonyms |
β-D-Fructofuranosyl α-D-Glucopyranoside-13C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Sucrose Derivatives and Structural Analogues
Key Comparisons:
This compound vs. Sucrose-1-13Cfru: Both are isotopologues of sucrose, but labeling positions differ. This compound is used to trace glucose utilization in glycolysis or pentose phosphate pathways, while Sucrose-1-13Cfru is employed to study fructose-specific processes, such as hepatic metabolism or fructolysis .
This compound vs. Turanose: Turanose (α-1,3-linked glucose-fructose) is a structural isomer of sucrose. Unlike sucrose, it is a reducing sugar, making it reactive in Maillard reactions. Turanose is resistant to hydrolysis by human enzymes, limiting its metabolic utility compared to this compound .
This compound vs. Maltose/Cellobiose :
- Maltose (α-1,4-glucose dimer) and cellobiose (β-1,4-glucose dimer) lack fructose and exhibit distinct metabolic fates. Maltose is rapidly hydrolyzed by maltase, while cellobiose is indigestible in humans, serving as a cellulose model. Neither is suited for tracking fructose-glucose interactions, a niche filled by this compound .
This compound vs. Synthetic Derivatives: Derivatives like diacetone-D-glucose (582-52-5) and α-methylglucoside (97-30-3) are chemically modified sugars used as synthetic intermediates or non-metabolizable analogs. These lack the natural glycosidic bond and isotopic labeling, limiting their use in dynamic metabolic studies .
Analytical and Functional Advantages
- NMR Sensitivity : The ¹³C label in this compound enhances signal detection in ¹³C-NMR, enabling precise tracking of glucose incorporation into macromolecules like starch or glycoproteins .
- Metabolic Specificity : Unlike uniformly labeled sucrose, position-specific labeling reduces spectral complexity and avoids confounding signals from fructose-derived metabolites .
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